1-Benzyl-4-(4-iodobenzoyl)piperazine
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Overview
Description
1-Benzyl-4-(4-iodobenzoyl)piperazine is a chemical compound with the molecular formula C18H21IN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its unique structure, which includes both a benzyl group and an iodinated benzoyl group attached to the piperazine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-iodobenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and benzyl chloride.
Reaction with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a base to form 1-benzylpiperazine.
Iodination: The benzylpiperazine is then subjected to iodination using an iodinating agent such as iodine or an iodine-containing compound to introduce the iodinated benzoyl group.
The reaction conditions often involve the use of solvents like ethanol or chloroform and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-Benzyl-4-(4-iodobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
1-Benzyl-4-(4-iodobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-iodobenzoyl)piperazine involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-(4-iodobenzoyl)piperazine can be compared to other similar compounds, such as:
1-Benzylpiperazine: Lacks the iodinated benzoyl group and has different chemical properties and applications.
4-Iodobenzoylpiperazine: Contains the iodinated benzoyl group but lacks the benzyl group, leading to different reactivity and uses.
1-Benzoyl-4-(4-iodobenzoyl)piperazine: Contains both benzoyl and iodinated benzoyl groups, offering unique chemical characteristics .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGYLBFXKRMKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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